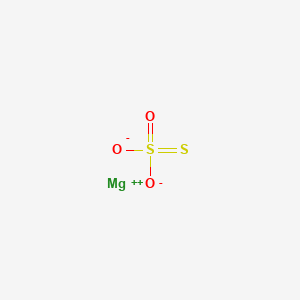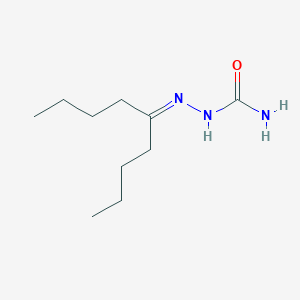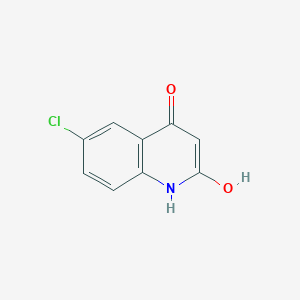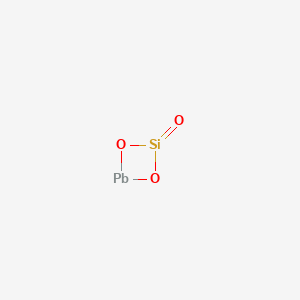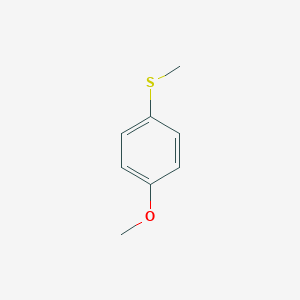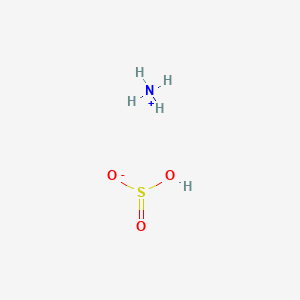
Ammonium bisulfite
概要
説明
Ammonium bisulfite is a chemical compound with the molecular formula H₅NO₃S. It is commonly found as a colorless to yellow crystalline solid or in aqueous solution. This compound is widely used in various industrial applications due to its reducing properties and ability to neutralize cyanide.
準備方法
Synthetic Routes and Reaction Conditions: Ammonium bisulfite can be synthesized by reacting sulfur dioxide with ammonia in the presence of water. The reaction is typically carried out at room temperature and atmospheric pressure:
SO2+NH3+H2O→NH4HSO3
Industrial Production Methods: In industrial settings, this compound is often produced by absorbing sulfur dioxide gas into an aqueous solution of ammonia. This method is efficient and allows for the recovery of sulfur dioxide from industrial waste gases.
Types of Reactions:
- this compound can be oxidized to ammonium bisulfate in the presence of oxygen:
Oxidation: NH4HSO3+21O2→NH4HSO4
Reduction: It acts as a reducing agent and can reduce various metal ions.
Substitution: this compound can react with halogens to form corresponding halides and sulfur dioxide.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Metals such as zinc or iron.
Acids and Bases: It reacts with strong acids to release sulfur dioxide gas.
Major Products:
Ammonium bisulfate: Formed through oxidation.
Sulfur dioxide: Released during reactions with acids.
科学的研究の応用
Ammonium bisulfite has numerous applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Employed in the bisulfite sequencing method for DNA methylation analysis.
Medicine: Utilized in the preparation of certain pharmaceuticals.
Industry: Applied in the treatment of industrial waste gases, particularly for the neutralization of cyanide.
作用機序
Ammonium bisulfite exerts its effects primarily through its reducing properties. It donates electrons to other substances, thereby reducing them. In biological systems, it can deaminate cytosine in DNA, which is a key step in bisulfite sequencing for methylation analysis.
類似化合物との比較
Sodium bisulfite: Similar reducing properties but different solubility and reactivity.
Ammonium sulfite: Similar in structure but differs in its applications and reactivity.
Uniqueness: Ammonium bisulfite is unique due to its dual role as both a reducing agent and a neutralizing agent for cyanide. Its ability to form stable aqueous solutions makes it particularly useful in industrial applications.
特性
CAS番号 |
10192-30-0 |
|---|---|
分子式 |
H5NO3S |
分子量 |
99.11 g/mol |
IUPAC名 |
azane;sulfurous acid |
InChI |
InChI=1S/H3N.H2O3S/c;1-4(2)3/h1H3;(H2,1,2,3) |
InChIキー |
ZETCGWYACBNPIH-UHFFFAOYSA-N |
SMILES |
[NH4+].OS(=O)[O-] |
正規SMILES |
N.OS(=O)O |
沸点 |
Sublimates at 302.0° F (USCG, 1999) |
Color/Form |
Colorless crystals Colorless to yellow |
密度 |
2.03 at 68 °F 1.40 (72% aqueous solution) (USCG, 1999) Sp gr: 2.03 Relative density (water = 1): 2.0 |
Key on ui other cas no. |
10192-30-0 |
物理的記述 |
Ammonium bisulfite is colorless crystals which are soluble in water. It is noncombustible. It is corrosive to aluminum. It is a strong irritant to skin and mucous membranes. It is toxic by skin absorption. Ammonium bisulfite is a solution of yellow crystals. It is a strong irritant to skin and mucous membranes. It is toxic by skin absorption. It may be corrosive to metals. Liquid COLOURLESS-TO-YELLOW CRYSTALS. |
ピクトグラム |
Irritant |
関連するCAS |
17026-44-7 (Parent) |
溶解性 |
In water: 267 g/100 ml @ 10 °C, 620 G/100 ml @ 60 °C In water: 71.8 g/100 ml @ 0 deg Solubility in water, g/100ml at 10 °C: 267 |
同義語 |
ammonium bisulfite ammonium hydrogen sulfite ammonium sulfite diammonium sulfite monoammonium sulfite |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ammonium bisulfite interact with sulfur dioxide in flue gas desulfurization?
A1: this compound acts as an absorbent for sulfur dioxide (SO2) in flue gas. The reaction proceeds in two steps. Initially, ammonium sulfite ((NH4)2SO3) is formed:
Q2: How does this compound function in the synthesis of cyclohexanone oxime?
A2: this compound, produced during flue gas desulfurization, can be utilized as a raw material for cyclohexanone oxime synthesis. It reacts with cyclohexanone via counter-current oximation to yield cyclohexanone oxime. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is NH4HSO3, and its molecular weight is 99.11 g/mol.
Q4: How can infrared spectroscopy provide information about the structure of this compound?
A4: Infrared spectroscopy has been instrumental in determining the structure of this compound. Studies on solid this compound and its deuterated analogue revealed the absence of RNH3+ and HSO3− ions, confirming the presence of a silicon-oxygen bond rather than a silicon-sulfur bond in the compound. []
Q5: How does the presence of this compound affect the stability of ammonium phosphate solutions?
A5: While ammonium phosphate solutions containing metal cations chelated by polyphosphate anions are initially clear, they can become unstable over time. This instability can lead to precipitation of metal impurities, causing the solution to cloud and potentially gel. The addition of this compound, along with other ammonium salt solutions, can further destabilize these solutions, leading to the precipitation of metal cations. []
Q6: Can this compound be used as a catalyst in polymerization reactions?
A6: Yes, this compound, in conjunction with ammonium persulfate, can function as a redox initiator in free-radical polymerization reactions. For example, it has been successfully used in the synthesis of poly(acrylic acid-co-acrylamide) hydrogels. []
Q7: How can the stability of laquinimod be enhanced in solid pharmaceutical formulations?
A7: The addition of this compound, as a reducing agent, to solid formulations of the drug laquinimod can help prevent oxidation and improve stability. []
Q8: What are the potential toxicological concerns associated with sulfites, including this compound, used in cosmetics?
A8: While sulfites, including this compound, are generally considered safe for cosmetic use, they can potentially cause allergic reactions in sensitive individuals. In particular, inhalation of sulfite dust or aerosols can trigger respiratory problems in individuals with asthma. [, ]
Q9: How can the concentration of sulfur in an ammonia-sulfur solution be monitored during the production of ammonium thiosulfate?
A9: Continuous monitoring of the sulfur content in the effluent stream from the reaction vessel can be used to control the amount of sulfur fed into the system during ammonium thiosulfate production. []
Q10: What are the environmental implications of using this compound in flue gas desulfurization?
A10: While this compound effectively removes harmful sulfur dioxide from flue gas, the byproduct ammonium sulfate needs further processing or disposal. If not managed correctly, it can contribute to environmental issues like water eutrophication. [, , ]
Q11: What is the solubility behavior of this compound?
A11: this compound is highly soluble in water. This property is crucial for its application in various processes, including flue gas desulfurization, where it readily dissolves in aqueous solutions to react with sulfur dioxide.
Q12: What are some alternatives to sodium bisulfite in DNA methylation analysis using the bisulfite genomic sequencing method?
A12: this compound, at a higher concentration (10 M) compared to traditional sodium bisulfite solutions (3-5 M), has been shown to significantly accelerate the bisulfite conversion process in DNA methylation analysis. This faster method offers improved efficiency and accuracy compared to conventional low-concentration methods. []
Q13: How can the byproducts from this compound-based flue gas desulfurization be managed and potentially recycled?
A13: One of the main byproducts of flue gas desulfurization using this compound is ammonium sulfate. This byproduct can be processed and utilized as a valuable fertilizer, promoting resource efficiency and minimizing waste. [, ]
Q14: How does research on this compound contribute to advancements in various fields?
A14: The study of this compound cuts across various scientific disciplines, including:
- Environmental Science: Its use in flue gas desulfurization directly addresses air pollution control and contributes to environmental protection. [, , ]
- Chemical Engineering: Its role in synthesizing chemicals like cyclohexanone oxime highlights its importance in industrial processes. []
- Material Science: Its application as a polymerization initiator showcases its relevance in material synthesis and modification. []
- Analytical Chemistry: The need for precise monitoring of sulfur levels during ammonium thiosulfate production underscores its significance in analytical techniques. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
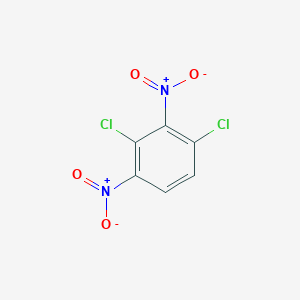
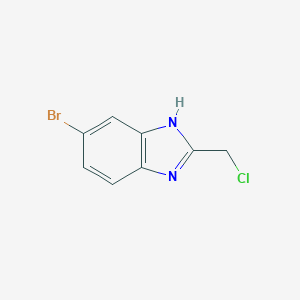
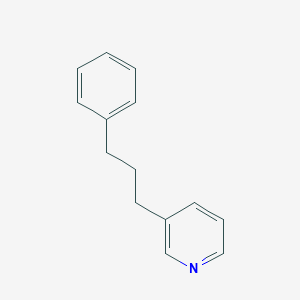
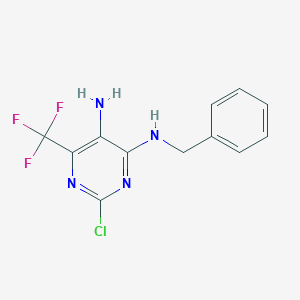
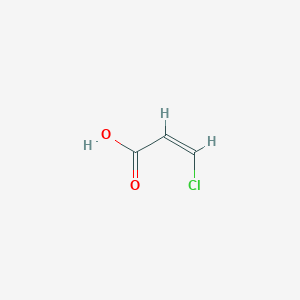
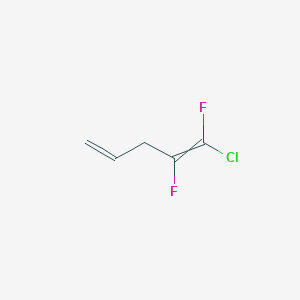
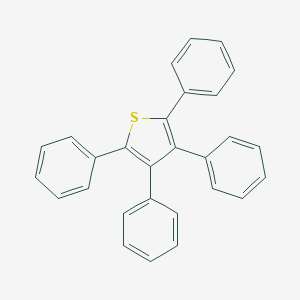
![3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B167816.png)
